molecular formula C14H16ClNO2S B10858331 Ticlopidine-acetic acid

Ticlopidine-acetic acid

Cat. No.: B10858331
M. Wt: 297.8 g/mol
InChI Key: CAMWWKVLVRJMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ticlopidine - Acetic Acid is a compound primarily known for its role as an antiplatelet agent. It belongs to the thienopyridine class of antithrombotic agents and is used to reduce the risk of thrombotic strokes. Ticlopidine works by inhibiting platelet aggregation, which is crucial in preventing blood clots.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ticlopidine is synthesized through a multi-step process starting from thiophene. The synthetic route involves the following steps:

Industrial Production Methods

The industrial production of Ticlopidine involves a scalable and efficient synthetic approach that ensures high yield and purity. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .

Scientific Research Applications

Ticlopidine - Acetic Acid has several scientific research applications:

Mechanism of Action

Ticlopidine exerts its effects by inhibiting the adenosine diphosphate (ADP) receptor on the surface of platelets. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. The active metabolite of Ticlopidine binds irreversibly to the receptor, leading to prolonged inhibition of platelet function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ticlopidine is unique in its specific metabolic pathway and its use as a second-line treatment for patients who cannot tolerate aspirin. Despite its side effects, it remains an important option for certain patient populations .

Properties

Molecular Formula

C14H16ClNO2S

Molecular Weight

297.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-4-sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid

InChI

InChI=1S/C14H16ClNO2S/c15-12-4-2-1-3-10(12)8-16-6-5-13(19)11(9-16)7-14(17)18/h1-4,19H,5-9H2,(H,17,18)

InChI Key

CAMWWKVLVRJMHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1S)CC(=O)O)CC2=CC=CC=C2Cl

Origin of Product

United States

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